IAG933

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

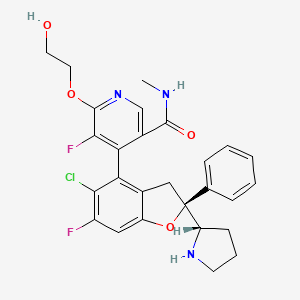

Properties

Molecular Formula |

C27H26ClF2N3O4 |

|---|---|

Molecular Weight |

530.0 g/mol |

IUPAC Name |

4-[(2S)-5-chloro-6-fluoro-2-phenyl-2-[(2S)-pyrrolidin-2-yl]-3H-1-benzofuran-4-yl]-5-fluoro-6-(2-hydroxyethoxy)-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C27H26ClF2N3O4/c1-31-25(35)17-14-33-26(36-11-10-34)24(30)22(17)21-16-13-27(20-8-5-9-32-20,15-6-3-2-4-7-15)37-19(16)12-18(29)23(21)28/h2-4,6-7,12,14,20,32,34H,5,8-11,13H2,1H3,(H,31,35)/t20-,27-/m0/s1 |

InChI Key |

HUVOYQMXUNTUAI-DCFHFQCYSA-N |

Isomeric SMILES |

CNC(=O)C1=CN=C(C(=C1C2=C3C[C@@](OC3=CC(=C2Cl)F)([C@@H]4CCCN4)C5=CC=CC=C5)F)OCCO |

Canonical SMILES |

CNC(=O)C1=CN=C(C(=C1C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4)C5=CC=CC=C5)F)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IAG933 in the Hippo Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), downstream effectors of the pathway, interact with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and survival. IAG933 is a first-in-class, orally bioavailable small molecule inhibitor developed to directly target the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][2][3] Unlike allosteric inhibitors that bind to the TEAD lipid pocket, this compound physically occupies the interface on TEAD where YAP and TAZ bind, offering a direct and potent mechanism of disruption.[4][5] Preclinical data demonstrated significant anti-tumor activity in Hippo-altered cancer models, particularly mesothelioma.[2][4] However, despite promising early results, the Phase I clinical trial for this compound was halted due to a lack of efficacy.[3] This guide provides a comprehensive technical overview of this compound's mechanism of action, summarizing key data and experimental approaches from its preclinical development.

The Hippo Pathway and the YAP/TAZ-TEAD Interface

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP and TAZ by promoting their cytoplasmic sequestration. In many cancers, such as those with mutations in Neurofibromin 2 (NF2), the pathway is inactivated.[3][6] This allows unphosphorylated YAP/TAZ to translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to form a transcriptional complex. This complex then drives the expression of genes that are critical for cell proliferation, survival, and tumorigenesis.[4][6] The physical interaction between YAP/TAZ and TEAD is therefore a critical node for oncogenic signaling, making it a compelling target for therapeutic intervention.[7]

Core Mechanism of Action of this compound

This compound is a potent and selective small molecule designed to directly and competitively inhibit the PPI between YAP/TAZ and all four TEAD paralogs.[2][8] Structural studies revealed that this compound binds to the Ω-loop pocket of TEAD, which is the primary interface for its interaction with YAP/TAZ.[4]

The key mechanistic steps are:

-

Direct Competition: this compound directly competes with YAP and TAZ for binding to TEAD transcription factors.[4]

-

YAP Eviction: Treatment with this compound leads to the eviction of YAP from its chromatin binding sites.[2][9]

-

TEAD Occupancy and Co-repressor Binding: Interestingly, this compound does not displace TEAD from the chromatin.[2][8][9] With the YAP/TAZ co-activator site now unoccupied, the transcriptional co-repressor Vestigial-like 4 (VGLL4) can engage with TEAD.[2][8][9]

-

Transcriptional Repression: The switch from a YAP/TAZ-TEAD activator complex to a VGLL4-TEAD repressor complex results in the potent downregulation of canonical Hippo target genes, a decrease in enhancer activity, and subsequent induction of cancer cell death.[2][4][8]

Quantitative Data: Biochemical and Cellular Activity

This compound demonstrated potent activity across a range of biochemical and cell-based assays. Its efficacy was particularly notable in cancer cell lines with known Hippo pathway alterations, such as NF2-deficient mesothelioma.

| Parameter | Assay Type | Target / Cell Line(s) | Value | Reference(s) |

| IC₅₀ | Biochemical Assay | Avi-human TEAD4²¹⁷⁻⁴³⁴ | 9 nM | [10] |

| IC₅₀ | Gene Expression (qPCR) | MSTO-211H, NCI-H226 | 11 - 26 nM | [4][10] |

| IC₅₀ | YAP Reporter Gene Assay | NCI-H2052 | 48 nM | [10] |

| GI₅₀ | Cell Proliferation | NCI-H2052 | 41 nM | [10] |

| GI₅₀ | Cell Proliferation | Mesothelioma Cell Lines | 13 - 91 nM | [10] |

Quantitative Data: In Vivo Pharmacology and Efficacy

In preclinical animal models, this compound showed dose-proportional pharmacokinetics and robust anti-tumor efficacy. Oral administration led to significant and, in some cases, complete tumor regression in xenograft models of malignant mesothelioma at well-tolerated doses.[8][9][11]

| Parameter | Animal Model | Dosing | Value | Reference(s) |

| AUC₂₄ | Rat | 3 mg/kg | 668 ng·h/mL | [11] |

| AUC₂₄ | Rat | 10 mg/kg | 1100 ng·h/mL | [11] |

| AUC₂₄ | Rat | 20 mg/kg | 2400 ng·h/mL | [11] |

| AUC₂₄ | Rat | 30 mg/kg | 3600 ng·h/mL | [11] |

| Blood IC₅₀ | MSTO-211H Tumor Xenograft | Single Dose | 64 nM | [4] |

| Efficacy | MSTO-211H Tumor Xenograft | Daily Oral Dosing | Complete Tumor Regression | [2][9] |

Key Experimental Methodologies

Detailed, step-by-step protocols for the experiments conducted on this compound are proprietary. However, based on published abstracts and papers, the core methodologies can be summarized as follows.

Biochemical Assays

-

Principle: To determine the direct binding affinity and inhibitory concentration of this compound on the YAP-TEAD interaction in vitro.

-

Methodology Outline: A common method is a competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) assay.[4] Purified, recombinant TEAD protein and a fluorescently labeled YAP-derived peptide are incubated together. The ability of this compound at various concentrations to disrupt this interaction is measured by a change in the fluorescent signal. The IC₅₀ is calculated from the resulting dose-response curve.

Cellular Assays

-

Principle: To measure the effect of this compound on TEAD-dependent gene transcription and cell viability in cancer cell lines.

-

Methodology Outline:

-

Cell Culture: Hippo-dependent cancer cell lines (e.g., mesothelioma lines MSTO-211H, NCI-H226, NCI-H2052) are cultured under standard conditions.[4][10]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.0001-10 µM) for specific durations (e.g., 4, 24, or 72 hours).[10]

-

Endpoint Analysis:

-

Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed via quantitative PCR (qPCR) to measure the mRNA levels of TEAD target genes like CCN1, ANKRD1, and CCN2. The IC₅₀ for transcriptional inhibition is then determined.[4][10]

-

Cell Viability: Cell proliferation is assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity. The GI₅₀ (concentration for 50% growth inhibition) is calculated.[10]

-

-

In Vivo Xenograft Studies

-

Principle: To evaluate the pharmacokinetics, safety, and anti-tumor efficacy of orally administered this compound in a living organism.

-

Methodology Outline:

-

Model Generation: Human cancer cells (e.g., MSTO-211H) are implanted subcutaneously or orthotopically into immunocompromised mice.[2][4]

-

Dosing: Once tumors are established, mice are treated with daily oral doses of this compound or a vehicle control.

-

Monitoring: Tumor volume is measured regularly. Pharmacodynamic assessments may include collecting tumor tissue or blood at specific time points to measure target gene inhibition.[4]

-

Efficacy Determination: The primary endpoint is typically tumor growth inhibition or regression compared to the control group.

-

Clinical Development and Status

This compound entered a Phase I clinical trial (NCT04857372) for patients with advanced solid tumors characterized by Hippo pathway alterations, including malignant mesothelioma and tumors with NF2/LATS1/LATS2 mutations.[3][12] Early results from the trial showed some evidence of clinical activity, with a confirmed partial response in 5 out of 30 (16.6%) patients with pleural mesothelioma receiving a continuous daily dose.[13] The treatment was reported to have a manageable safety profile.[13] However, in October 2025, it was reported that Novartis had halted enrollment in the trial due to a lack of efficacy, suggesting that the promising preclinical results did not sufficiently translate into the intended clinical benefit in a broader patient population.[3]

Conclusion

This compound represents a significant scientific achievement as the first small molecule to directly and selectively disrupt the YAP/TAZ-TEAD protein-protein interface to enter clinical trials. Its mechanism of action, involving the eviction of YAP from chromatin and the subsequent suppression of oncogenic transcription, was robustly demonstrated in extensive preclinical studies. The quantitative data from these studies highlighted its potency and efficacy in specific, Hippo-dysregulated cancer models. While the clinical development of this compound as a monotherapy was ultimately discontinued, the research provides an invaluable blueprint for targeting this critical oncogenic node. The insights gained from this compound's journey will undoubtedly inform the development of future agents targeting the Hippo pathway, potentially as part of combination therapies to overcome resistance and improve patient outcomes.[2][9]

References

- 1. drughunter.com [drughunter.com]

- 2. This compound, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by this compound inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]

- 12. This compound for Mesothelioma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. This compound & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]

Preclinical Profile of IAG933: A Novel YAP/TAZ-TEAD Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors.[1][2] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a known driver of tumorigenesis in a variety of solid tumors.[3] this compound is designed to disrupt this oncogenic signaling and has demonstrated significant preclinical activity in various cancer models, supporting its clinical development in patients with advanced solid tumors.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions by directly binding to the YAP/TAZ-binding pocket on TEAD, thereby preventing the formation of the YAP/TAZ-TEAD transcriptional complex.[3] This disruption leads to the eviction of YAP from chromatin, inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration.[2] The co-crystal structure of this compound with TEAD3 has revealed that the inhibitor engages in a combination of polar and hydrophobic interactions within the Ω-loop pocket of TEAD, which is the key interface for the interaction with YAP and TAZ.[3]

Signaling Pathway

Caption: this compound disrupts the YAP/TAZ-TEAD interaction, blocking oncogenic signaling.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Genetic Alteration | Assay | Endpoint | Value |

| MSTO-211H | Mesothelioma | LATS1/2 loss | TEAD Target Gene Expression | IC50 | 11-26 nM[3] |

| NCI-H226 | Mesothelioma | NF2 loss | TEAD Target Gene Expression | IC50 | 11-26 nM[3] |

| MSTO-211H | Mesothelioma | LATS1/2 loss | Cell Viability | GI50 | 13-91 nM[4] |

| NCI-H2052 | Mesothelioma | - | Cell Viability | GI50 | 0.041 µM[4] |

| NCI-H2052 | Mesothelioma | - | YAP Reporter Gene Expression | IC50 | 0.048 µM[4] |

| Various | NSCLC, CRC | KRAS G12C | Cell Viability | - | Strong combination benefit with JDQ443[3] |

Table 2: In Vivo Activity of this compound

| Model | Cancer Type | Treatment | Dosing Schedule | Endpoint | Result |

| MSTO-211H Subcutaneous Xenograft (Mouse) | Mesothelioma | This compound | Single Dose | TEAD Target Gene Inhibition (Blood) | IC50 = 64 nM[3] |

| MSTO-211H Subcutaneous Xenograft (Mouse) | Mesothelioma | This compound | Daily Dosing (2-4 weeks) | Tumor Growth | Near stasis to profound tumor regression[3] |

| MSTO-211H Orthotopic Xenograft (Mouse) | Mesothelioma | This compound | Daily Dosing (2-4 weeks) | Tumor Growth | Near stasis to profound tumor regression[3] |

| MSTO-211H Xenograft (Rat) | Mesothelioma | This compound | 3-30 mg/kg, once a day (2 weeks) | Tumor Growth | Tumor regression[4] |

| NCI-H2122 Xenograft (Mouse) | NSCLC (KRAS G12C) | This compound + JDQ443 | - | Tumor Growth | Deepened response to JDQ443[3] |

| NCI-H1975 CDX (Mouse) | NSCLC (EGFR mutant) | This compound + Osimertinib | - | Tumor Growth | Enhanced antitumor benefit, rapid regression[3] |

| EBC-1 CDX (Mouse) | Lung Cancer (MET amplified) | This compound + Capmatinib | - | Tumor Growth | Profound tumor shrinkage[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay

-

Cell Lines: MSTO-211H, NCI-H226, and other solid tumor cell lines.

-

Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or in combination with other inhibitors.

-

Incubation: Plates are incubated for 72 hours.

-

Detection: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated using a non-linear regression model.

TEAD Target Gene Expression Analysis (RT-qPCR)

-

Cell Culture and Treatment: Cells are seeded and treated with this compound as described for the cell viability assay.

-

RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for TEAD target genes (e.g., CTGF, CYR61, ANKRD1).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control. IC50 values are determined by plotting the percentage of gene expression inhibition against the log concentration of this compound.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice or rats.

-

Cell Implantation: For subcutaneous models, cells (e.g., MSTO-211H) are suspended in a suitable medium (e.g., Matrigel) and injected into the flank of the animals. For orthotopic models, cells are implanted into the relevant organ.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.

-

Efficacy Assessment: Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and vehicle groups. Body weight and general health of the animals are monitored throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected for the analysis of TEAD target gene expression and drug concentration.

Experimental Workflow for In Vivo Studies

References

IAG933: A Potent Chemical Probe for Interrogating the Hippo Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various solid tumors. A central event in this pathway is the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is essential for mediating the oncogenic functions of YAP/TAZ.

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets and disrupts the YAP/TAZ-TEAD PPI.[1][2][3] Developed by Novartis, this compound has emerged as a potent and selective chemical probe for studying the Hippo pathway and as a potential therapeutic agent for cancers with Hippo pathway alterations.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound functions by directly binding to the Ω-loop pocket of TEAD transcription factors, the primary interface for their interaction with YAP and TAZ.[4] This competitive binding prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin.[5][6] The disruption of this complex inhibits the transcription of downstream target genes, such as CCN1, ANKRD1, and CCN2, which are involved in cell proliferation and survival.[4] Consequently, this compound treatment leads to the suppression of tumor cell growth and induction of apoptosis in cancer cells dependent on Hippo pathway signaling.[3][7]

Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the canonical Hippo signaling pathway and the mechanism by which this compound inhibits YAP/TAZ-TEAD-mediated transcription.

Caption: Hippo Signaling Pathway and this compound Mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (TEAD Target Gene Inhibition) | MSTO-211H, NCI-H226 | 11 - 26 nM | [4] |

| GI50 (Cell Proliferation) | Mesothelioma cell lines | 13 - 91 nM | [7] |

| IC50 (YAP Reporter Gene Expression) | NCI-H2052 | 0.048 µM | [3] |

| IC50 (Avi-human TEAD4217-434 inhibition) | N/A | 9 nM | [3][7] |

Table 2: In Vivo Activity and Pharmacokinetics of this compound

| Parameter | Animal Model | Value | Reference(s) |

| In vivo blood IC50 (Target Gene Inhibition) | MSTO-211H subcutaneous tumor | 64 nM | [4] |

| AUC24 (3 mg/kg) | Rat | 668 ng·h/mL | [8] |

| AUC24 (10 mg/kg) | Rat | 1100 ng·h/mL | [8] |

| AUC24 (20 mg/kg) | Rat | 2400 ng·h/mL | [8] |

| AUC24 (30 mg/kg) | Rat | 3600 ng·h/mL | [8] |

Table 3: Clinical Efficacy of this compound (Phase I study - NCT04857372)

| Parameter | Patient Population | Value | Reference(s) |

| Objective Response Rate (ORR) | Pleural Mesothelioma (300/400 mg continuous qd dosing) | 16.6% (5 out of 30 patients with confirmed partial response) | [2] |

| Maximum Tolerated Dose (MTD) | Advanced solid tumors | 300 mg continuous qd schedule | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

MSTO-211H Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of human malignant pleural mesothelioma to evaluate the in vivo efficacy of this compound.

Materials:

-

MSTO-211H human mesothelioma cell line

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Matrigel

-

Phosphate-Buffered Saline (PBS)

-

6-week-old female BALB/c nude mice

-

This compound (formulation for oral gavage; specific vehicle not publicly available)

-

Digital calipers

Procedure:

-

Culture MSTO-211H cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of Matrigel and PBS.

-

Subcutaneously inject 1 x 10^6 MSTO-211H cells in a volume of 200 µL into the right flank of each mouse.

-

Monitor tumor growth by measuring tumor volume with digital calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control daily via oral gavage at the desired dose(s).

-

Continue treatment for the specified duration (e.g., 2-4 weeks).

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

RT-qPCR for TEAD Target Gene Expression

This protocol details the measurement of TEAD target gene expression in cells or tumor tissue following treatment with this compound.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit

-

SYBR Green-based qPCR master mix

-

qPCR instrument

-

Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):

| Gene | Forward Primer | Reverse Primer | Source |

| CCN1 | GGAAAAGGCAGCTCACTGAAGC | GGAGATACCAGTTCCACAGGTC | OriGene (HP205410) |

| ANKRD1 | CGACTCCTGATTATGTATGGCGC | GCTTTGGTTCCATTCTGCCAGTG | OriGene (HP210849) |

| CCN2 | (Commercially available primers can be used, e.g., from OriGene) | (Commercially available primers can be used, e.g., from OriGene) | N/A |

Procedure:

-

Treat cells in culture with this compound or vehicle control for the desired time. For tumor tissue, collect samples from the xenograft study.

-

Extract total RNA from cells or homogenized tumor tissue using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix with primers for the target genes and a housekeeping gene for normalization.

-

Set up the qPCR reaction as follows (example for a 20 µL reaction):

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA

-

6 µL Nuclease-free water

-

-

Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Malignant mesothelioma cell lines (e.g., MSTO-211H, NCI-H226)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for 72 hours at 37°C.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to stabilize.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between its mechanism and downstream effects.

Caption: this compound Evaluation Workflow.

Caption: Logical Flow of this compound's Cellular Effects.

Conclusion

This compound is a valuable tool for researchers studying the Hippo signaling pathway. Its high potency and selectivity for the YAP/TAZ-TEAD interaction allow for precise interrogation of this critical oncogenic axis. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in both in vitro and in vivo settings. While the Phase I clinical trial for this compound has been halted, the compound remains a significant chemical probe for preclinical research and a cornerstone for the development of future generations of YAP/TAZ-TEAD inhibitors. Further investigation into the nuances of its activity and potential combination therapies will continue to advance our understanding of Hippo pathway-driven cancers and inform the development of novel therapeutic strategies.

References

- 1. cn.sinobiological.com [cn.sinobiological.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. origene.com [origene.com]

- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by this compound inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 7. thno.org [thno.org]

- 8. sinobiological.com [sinobiological.com]

The Pharmacodynamics of IAG933: A Technical Guide to a First-in-Class YAP/TAZ-TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP)/transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a key driver in various solid tumors.[3] this compound functions by competitively binding to TEADs, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD complex. This leads to the eviction of YAP from chromatin, suppression of TEAD-driven gene transcription, and subsequent induction of apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated potent anti-proliferative activity and significant tumor regression in various cancer models, particularly those with alterations in the Hippo pathway.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action: Disrupting the Hippo Pathway's Terminal Node

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6][7] When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation.[6] In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3][7] This complex then drives the expression of genes that promote cell proliferation and survival.[8]

This compound directly intervenes at this terminal and critical point of the pathway. By binding to a conserved pocket on the TEAD proteins, this compound physically blocks the interaction with YAP and TAZ.[1] This disruption has several key pharmacodynamic consequences:

-

YAP Eviction from Chromatin: Treatment with this compound leads to the displacement of YAP from its binding sites on chromatin, while the genomic occupancy of TEADs remains largely unaffected.[4]

-

Engagement of Co-repressors: The TEADs, now unbound by YAP/TAZ, can engage with co-repressors such as VGLL4, further contributing to the suppression of gene transcription.[5]

-

Inhibition of TEAD-driven Transcription: The primary downstream effect is the potent and selective inhibition of the transcription of TEAD target genes, including CCN1 (also known as CYR61), ANKRD1, and CCN2 (also known as CTGF).[1][8]

-

Induction of Apoptosis: By suppressing the expression of pro-survival genes, this compound induces programmed cell death in cancer cells that are dependent on the YAP/TAZ-TEAD signaling axis.[2][8]

References

- 1. This compound, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]

- 2. drughunter.com [drughunter.com]

- 3. Facebook [cancer.gov]

- 4. This compound, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 5. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Selectivity Profile of IAG933: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors.[1][2][3][4] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a known driver in various cancers.[1][5] this compound is designed to disrupt this interaction, thereby inhibiting the oncogenic functions downstream of the Hippo pathway.[3][6] This technical guide provides a detailed overview of the selectivity profile of this compound, compiling available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Mechanism of Action

This compound functions by directly binding to all four TEAD paralogs (TEAD1-4) and disrupting their interaction with YAP and TAZ.[3][7][8][9] This prevents the formation of the transcriptional complex responsible for driving the expression of genes involved in cell proliferation and survival.[1][3] Upon treatment with this compound, YAP is evicted from chromatin, leading to a reduction in Hippo-mediated transcription.[4][7][8][9]

Quantitative Selectivity Data

The following tables summarize the reported in vitro and in vivo activities of this compound. While described as having "exquisite selectivity," comprehensive public data from broad off-target screening panels such as kinome scans are not available at the time of this writing.[3]

Table 1: In Vitro Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Biochemical Assay | Avi-human TEAD4 (residues 217-434) | IC50 | 9 nM | [10] |

| Cellular Assay | MSTO-211H and NCI-H226 cells | IC50 (TEAD target gene expression) | 11 - 26 nM | [11][12] |

| Cellular Assay | NCI-H2052 cells | GI50 (Cell proliferation) | 0.041 µM | [10] |

| Cellular Assay | NCI-H2052 cells | IC50 (YAP reporter gene expression) | 0.048 µM | [10] |

| Cellular Assay | Mesothelioma cell lines | GI50 (Anti-proliferative activity) | 13 - 91 nM | [10] |

Table 2: In Vivo Activity of this compound

| Model System | Endpoint | Value | Reference |

| MSTO-211H subcutaneous tumor model | Blood IC50 (TEAD target gene inhibition) | 64 nM | [11][12] |

Signaling Pathway and Experimental Workflow

To visually represent the context in which this compound acts and how its properties are determined, the following diagrams are provided.

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, the following are representative methodologies for the key assays used to characterize YAP-TEAD inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is designed to quantify the direct inhibition of the YAP-TEAD interaction in a purified system.

-

Reagents and Materials: Purified, tagged TEAD protein (e.g., GST-TEAD), purified, tagged YAP peptide corresponding to the TEAD-binding domain (e.g., His-YAP), TR-FRET donor and acceptor fluorophore-conjugated antibodies (e.g., anti-GST-Terbium and anti-His-d2), assay buffer, and microplates.

-

Procedure: a. A solution of TEAD protein and YAP peptide is prepared in assay buffer. b. Serial dilutions of this compound or a vehicle control (e.g., DMSO) are added to the protein-peptide mixture in the microplate wells. c. The plate is incubated to allow for inhibitor binding to reach equilibrium. d. The TR-FRET antibody detection mix is added to each well. e. After another incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are then plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Assay: TEAD Target Gene Expression

This assay measures the ability of this compound to inhibit TEAD-dependent gene transcription within a cellular context.

-

Reagents and Materials: Cancer cell line with a dysregulated Hippo pathway (e.g., MSTO-211H, NCI-H226), cell culture medium and supplements, this compound, RNA extraction kit, reverse transcription reagents, qPCR master mix, and primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene.

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours). c. Following treatment, total RNA is extracted from the cells. d. The RNA is reverse-transcribed into cDNA. e. Quantitative PCR (qPCR) is performed using the cDNA to measure the expression levels of the target and housekeeping genes.

-

Data Analysis: The relative expression of the target genes is normalized to the housekeeping gene. The normalized expression values are then plotted against the this compound concentration to calculate the IC50 for the inhibition of gene expression.

Cellular Assay: Anti-Proliferative Activity

This assay determines the effect of this compound on the growth and viability of cancer cells.

-

Reagents and Materials: Cancer cell lines, cell culture medium, this compound, and a cell viability reagent (e.g., resazurin-based or ATP-based).

-

Procedure: a. Cells are seeded in multi-well plates. b. After allowing the cells to attach, they are treated with a range of this compound concentrations. c. The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation. d. The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions. e. The signal (fluorescence or luminescence) is measured using a plate reader.

-

Data Analysis: The signal intensity, which correlates with the number of viable cells, is plotted against the inhibitor concentration. The GI50 (concentration for 50% growth inhibition) is then calculated using a suitable curve-fitting model.

Conclusion

This compound is a potent and selective inhibitor of the YAP/TAZ-TEAD protein-protein interaction. The available data demonstrates its ability to disrupt this key oncogenic signaling pathway at nanomolar concentrations in both biochemical and cellular settings, translating to in vivo efficacy. While a comprehensive public off-target profile remains undisclosed, the existing evidence points towards a highly specific mechanism of action. The experimental methodologies outlined provide a framework for the continued investigation and understanding of this compound and other emerging inhibitors of the Hippo pathway.

References

- 1. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. annualreviews.org [annualreviews.org]

- 9. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trial.medpath.com [trial.medpath.com]

IAG933: A Technical Guide to its Impact on Cancer Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors.[1][2][3] This interaction is a critical downstream effector of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4][5] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of cancers with Hippo pathway alterations, such as mesothelioma and tumors with NF2 mutations.[2][6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's impact on cancer cell proliferation and apoptosis.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Oncogenic Axis

This compound functions by directly binding to the Ω-loop pocket of TEAD transcription factors (TEAD1-4), the same interface where the transcriptional co-activators YAP and TAZ bind.[6] This competitive inhibition prevents the formation of the YAP/TAZ-TEAD transcriptional complex, a key driver of oncogenic gene expression.[1][2] The disruption of this PPI leads to the eviction of YAP from chromatin, thereby abrogating the transcription of downstream target genes involved in cell proliferation, survival, and tissue growth, such as CCN1 (also known as CYR61), ANKRD1, and CCN2 (CTGF).[6][8] Consequently, this inhibition of TEAD-driven transcriptional activity induces cancer cell killing and has been shown to lead to significant tumor regressions in preclinical models.[1][2][3]

Impact on Cancer Cell Proliferation

This compound exhibits potent anti-proliferative activity in cancer cell lines with a dependency on the Hippo pathway. This is particularly evident in mesothelioma cell lines with mutations in NF2 or LATS1/2, which lead to hyperactivation of YAP/TAZ.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | Endpoint | This compound Concentration | Result |

| MSTO-211H | Mesothelioma | LATS1/2 loss-of-function | TEAD Target Gene Expression | IC50 | 11-26 nM (24h) | Inhibition of CCN1, ANKRD1, CCN2 expression[6][9] |

| NCI-H226 | Mesothelioma | NF2 loss-of-function | TEAD Target Gene Expression | IC50 | 11-26 nM (24h) | Inhibition of CCN1, ANKRD1, CCN2 expression[6][9] |

| NCI-H2052 | Mesothelioma | NF2 mutant | Cell Proliferation | GI50 | 0.041 µM (72h) | Inhibition of cell proliferation[8] |

| NCI-H2052 | Mesothelioma | NF2 mutant | YAP Reporter Gene Expression | IC50 | 0.048 µM | Inhibition of YAP reporter gene expression[8] |

| Mesothelioma Cell Lines | Mesothelioma | Hippo-dependent | Cell Proliferation | GI50 | 13-91 nM (72h) | Effective anti-proliferative activity[8] |

Induction of Apoptosis

Table 2: In Vivo Evidence of Apoptosis Induction by this compound

| Animal Model | Tumor Type | This compound Treatment | Apoptosis Marker | Result |

| MSTO-211H Xenograft | Mesothelioma | Single dose (30 and 240 mg/kg) | Cleaved PARP, BIM | Increased expression[9] |

| NCI-H2052 Xenograft | Mesothelioma | Three daily doses (YTP-13, an this compound analog) | Cleaved PARP, Cleaved CASP3 | Increased expression (Immunohistochemistry)[9] |

Preclinical In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition and, in some cases, complete tumor regression at well-tolerated doses.[2][7]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Model | This compound Dosing | Outcome |

| Mouse | MSTO-211H subcutaneous xenograft | Daily dosing (2-4 weeks) | Significant dose-dependent responses, from near stasis to profound tumor regression[6] |

| Rat | MSTO-211H xenograft | 3-30 mg/kg, i.g., once a day (2 weeks) | Tumor regression[8] |

| Mouse | Orthotopic and subcutaneous mesothelioma models | Daily treatment | Complete tumor regression in the MSTO-211H xenograft model[2][7][10] |

| Mouse | Cancer models with NF2 loss of function or TAZ-fusions | Daily treatment | Robust anti-tumor efficacy[2][7][10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on standard laboratory practices and information inferred from the search results.

Cell Viability Assay (Resazurin Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

-

Cancer cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]

-

Opaque-walled 96-well plates

-

Microplate fluorometer (Excitation: 560 nm, Emission: 590 nm)[11]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours).[8]

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.[11]

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[11]

-

Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate fluorometer.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value (concentration for 50% growth inhibition) can be determined using a dose-response curve.

Apoptosis Assay (Live-Cell Imaging of Caspase-3/7 Activity)

This assay quantifies apoptosis by detecting the activity of caspases, key executioners of apoptosis, in real-time.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Live-cell apoptosis reagent (e.g., a cell-permeable substrate for activated caspase-3/7 that becomes fluorescent upon cleavage)

-

Live-cell imaging system with environmental control (37°C, 5% CO2)

-

96-well imaging plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well imaging plate at an appropriate density.

-

Reagent and Compound Preparation: Prepare a solution of the caspase-3/7 reagent in complete medium at the recommended concentration. Prepare serial dilutions of this compound in this reagent-containing medium.

-

Treatment: Add the this compound dilutions or vehicle control to the wells.

-

Live-Cell Imaging: Place the plate in the live-cell imaging system. Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 2-3 hours) for the duration of the experiment.

-

Data Analysis: Use the imaging system's software to quantify the number of fluorescent (apoptotic) cells over time. The rate and extent of apoptosis can be determined for each treatment condition.

Western Blotting for Hippo Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins in the Hippo pathway and markers of apoptosis.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-CYR61, anti-ANKRD1, anti-CTGF, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-vinculin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Protocol:

-

Cell Treatment and Lysis: Treat cultured cells with this compound or vehicle for the desired time. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified to determine relative protein expression levels.

Visualizations

Signaling Pathway Diagram

References

- 1. drughunter.com [drughunter.com]

- 2. This compound, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]

- 3. Direct and selective pharmacological disruption of the YAP-TEAD interface by this compound inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tipbiosystems.com [tipbiosystems.com]

- 5. researchgate.net [researchgate.net]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Direct and selective pharmacological disruption of the YAP–TEAD interface by this compound inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for IAG933 in Mesothelioma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of IAG933, a first-in-class, orally bioavailable small molecule inhibitor that directly disrupts the YAP/TAZ-TEAD protein-protein interaction, in mesothelioma cell lines.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in the development of various cancers, including malignant mesothelioma.[1] In many mesothelioma cases, mutations in upstream components of the Hippo pathway, such as Neurofibromatosis Type 2 (NF2), lead to the constitutive activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] YAP and TAZ translocate to the nucleus and bind to TEAD (TEA domain) transcription factors, driving the expression of genes that promote tumor growth and survival.[1][2]

This compound is a potent and selective inhibitor that directly targets the protein-protein interaction between YAP/TAZ and all four TEAD paralogs.[3] By binding to the Ω-loop pocket of TEAD, this compound competitively prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin and the subsequent downregulation of TEAD target genes.[4][5] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity and induces tumor regression in Hippo-driven mesothelioma models.[4]

These protocols are designed for researchers investigating the therapeutic potential of this compound in mesothelioma cell lines such as MSTO-211H and NCI-H226.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in mesothelioma cell lines.

| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |

| MSTO-211H | TEAD Target Gene Expression | IC50 | 11 - 26 | [4][6] |

| NCI-H226 | TEAD Target Gene Expression | IC50 | 11 - 26 | [4][7] |

| Mesothelioma Cell Lines | Anti-proliferative Activity | GI50 | 13 - 91 | [7] |

| NCI-H2052 | Inhibition of Cell Proliferation | GI50 | 41 | [7] |

| NCI-H2052 | Inhibition of YAP Reporter Gene Expression | IC50 | 48 | [7] |

Signaling Pathway

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of this compound. In mesothelioma with Hippo pathway dysregulation (e.g., NF2 loss-of-function), the inhibitory kinase cascade is inactive, allowing YAP/TAZ to accumulate in the nucleus. This compound disrupts the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.

Experimental Protocols

Cell Culture of Mesothelioma Cell Lines

This protocol outlines the standard procedures for culturing MSTO-211H and NCI-H226 mesothelioma cell lines.

Materials:

-

MSTO-211H (ATCC CRL-2081) or NCI-H226 (ATCC CRL-5826) cells

-

RPMI-1640 Medium (e.g., ATCC 30-2001)

-

Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Quickly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Sub-culturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh complete growth medium.[2]

-

Cell Viability Assay (ATP-Based)

This assay determines the effect of this compound on the viability of mesothelioma cells by measuring intracellular ATP levels, an indicator of metabolically active cells.

Workflow Diagram:

Materials:

-

Mesothelioma cells (MSTO-211H, NCI-H226)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well, opaque-walled microplates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the mesothelioma cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. It is recommended to use a concentration range that brackets the expected GI50 value (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 100 µL of the ATP detection reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the background wells (medium only) from all other measurements.

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Calculate the GI50 (the concentration of this compound that causes a 50% reduction in cell growth) using non-linear regression analysis.

-

Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the mRNA levels of TEAD target genes (CCN1, ANKRD1, CCN2) in mesothelioma cells following treatment with this compound.

Workflow Diagram:

Materials:

-

Treated mesothelioma cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed mesothelioma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control for 24 hours.[4]

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target or housekeeping gene, and SYBR Green master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the relative gene expression changes using the 2-ΔΔCt method.

-

To determine the IC50 for target gene inhibition, plot the percentage of inhibition against the log concentration of this compound and perform a non-linear regression analysis.

-

Western Blot Analysis of YAP/TAZ

This protocol describes the detection of total and phosphorylated YAP/TAZ protein levels in mesothelioma cells to assess the activation state of the Hippo pathway.

Materials:

-

Treated mesothelioma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YAP/TAZ, anti-phospho-YAP (Ser127), anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if this compound treatment leads to the eviction of YAP from the chromatin at the promoter regions of its target genes.

Materials:

-

Treated mesothelioma cells

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-YAP antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes.

-

Quench the reaction with glycine.

-

Lyse the cells and nuclei to release chromatin.

-

Shear the chromatin to fragments of 200-1000 bp by sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-YAP antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washes and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating in the presence of Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis by qPCR:

-

Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using qPCR. A significant reduction in the amount of promoter DNA immunoprecipitated with the YAP antibody in this compound-treated cells compared to control cells indicates YAP eviction from the chromatin.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles and manufacturer's instructions for further details. For research use only. Not for use in diagnostic procedures.

References

- 1. Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encodeproject.org [encodeproject.org]

- 3. bioptixinc.com [bioptixinc.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. cytion.com [cytion.com]

- 6. trial.medpath.com [trial.medpath.com]

- 7. MSTO-211H Cells [cytion.com]

- 8. Targeting YAP in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for IAG933 in MSTO-211H Xenograft Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IAG933 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors.[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which is frequently dysregulated in various cancers, including malignant mesothelioma.[3] The MSTO-211H cell line, derived from a patient with biphasic mesothelioma, serves as a valuable preclinical model for studying the efficacy of targeted therapies. These application notes provide a comprehensive guide for utilizing this compound in MSTO-211H xenograft models, covering experimental protocols, data presentation, and the underlying biological pathways.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. In its "on" state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound directly binds to TEAD, preventing the association of the YAP/TAZ co-activators and thereby inhibiting downstream oncogenic signaling.[3]

Data Presentation

The following tables summarize the in vivo efficacy of this compound in MSTO-211H xenograft models based on preclinical data.

Table 1: Dose-Dependent Antitumor Activity of this compound in MSTO-211H Mouse Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Observations |

| Vehicle Control | - | 28 | 0 | Progressive tumor growth |

| This compound | 30 | 28 | Not specified | Dose-dependent anti-tumor effect |

| This compound | 240 | 28 | Not specified | Dose-dependent anti-tumor effect, promotes cell apoptosis |

Data synthesized from publicly available preclinical study information.

Table 2: Antitumor Efficacy of this compound in MSTO-211H Rat Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Treatment Duration (weeks) | Tumor Volume Change |

| Vehicle Control | - | 2 | Progressive tumor growth |

| This compound | 10 | 2 | Tumor stasis |

| This compound | 30 | 2 | Tumor regression |

Data synthesized from publicly available preclinical study information.

Experimental Protocols

Experimental Workflow

The overall workflow for assessing the efficacy of this compound in an MSTO-211H xenograft model is depicted below.

References

- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YAP/TAZ Transcriptional Targets Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Combination Therapy of IAG933 with MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4] This interaction is a critical downstream event of the Hippo signaling pathway, which is a key regulator of organ size, cell proliferation, and apoptosis.[2][5] Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ-TEAD, is a known driver in several cancers, including malignant mesothelioma.[2][5] this compound functions by potently and selectively disrupting the YAP/TAZ-TEAD interface, leading to the eviction of YAP from chromatin, subsequent repression of TEAD-driven transcription, and induction of cancer cell death.[1][3][6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another crucial signaling pathway frequently hyperactivated in various cancers through mutations in genes like KRAS and BRAF.[7] This pathway drives tumor cell proliferation and survival. Preclinical evidence has demonstrated a strong rationale for the combination of this compound with MAPK pathway inhibitors to achieve more effective and durable anti-tumor responses, particularly in cancers with MAPK pathway alterations that may not have primary Hippo pathway mutations.[3][6][8] This combination strategy aims to co-target two key oncogenic signaling nodes, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.

Mechanism of Action and Rationale for Combination

This compound binds to the Ω-loop pocket of TEAD proteins, the binding site for YAP and TAZ, thereby directly preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[2] This leads to the suppression of genes that promote cell proliferation and survival. Upon treatment with this compound, YAP is displaced from chromatin and relocates to the cytoplasm, allowing the TEAD transcription factors to engage with co-repressors like VGLL4, further inhibiting gene expression.[3][6]

The MAPK pathway is a central regulator of cell growth and division.[7] Inhibitors targeting key components of this pathway, such as MEK (e.g., trametinib) or mutant KRAS (e.g., JDQ443), are used in cancer therapy.[2][9] However, tumors can develop resistance to MAPK inhibitors through various mechanisms, including the activation of parallel survival pathways. The Hippo-YAP pathway has been implicated as one such resistance mechanism. Therefore, the concurrent inhibition of both the YAP-TEAD axis with this compound and the MAPK pathway with a specific inhibitor is hypothesized to produce synergistic anti-tumor effects and prevent or delay the onset of resistance.[3][6]

Preclinical Efficacy of this compound in Combination with MAPK Inhibitors

Preclinical studies have shown significant anti-tumor activity of this compound both as a monotherapy in Hippo-driven cancer models and in combination with MAPK inhibitors in other solid tumors.[2][3][8][10]

Monotherapy Activity: In preclinical xenograft models of malignant mesothelioma with Hippo pathway alterations (e.g., NF2 loss-of-function), this compound has demonstrated dose-dependent inhibition of TEAD target genes and profound tumor regression at well-tolerated doses.[2][3] For instance, in the MSTO-211H xenograft model, daily oral administration of this compound led to complete tumor regression.[3][10]

Combination Activity: Robust combination benefits have been observed when this compound is combined with various MAPK/KRAS inhibitors in non-Hippo altered cancer models, including lung, pancreatic, and colorectal cancers.[3][6] For example:

-

The combination of this compound with the KRAS G12C inhibitor JDQ443 showed a strong synergistic benefit in a panel of KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines.[2]

-

In vivo, the upfront combination of this compound with JDQ443 deepened the anti-tumor response in NCI-H2122 NSCLC xenografts.[2]

-

Enhanced anti-tumor effects were also observed with the combination of this compound and the EGFR inhibitor osimertinib in an EGFR-mutated NSCLC model, and with the MET inhibitor capmatinib in a MET-amplified lung cancer model.[2]

Quantitative Preclinical Data

The following tables summarize the quantitative data on the preclinical activity of this compound.

| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (TEAD Target Gene Inhibition) | This compound GI50 (Proliferation) | Reference |

| MSTO-211H | Mesothelioma | NF2 loss | 11-26 nM | 13-91 nM | [2] |

| NCI-H226 | Mesothelioma | NF2 loss | 11-26 nM | 13-91 nM | [2] |

| NCI-H2052 | Mesothelioma | N/A | 48 nM (YAP reporter) | 41 nM | [11] |

| In Vivo Model | Cancer Type | Treatment | Outcome | Reference |

| MSTO-211H Xenograft | Mesothelioma | This compound (daily oral) | Complete tumor regression at well-tolerated doses | [3] |

| NCI-H2122 Xenograft | NSCLC | This compound + JDQ443 (KRAS G12C inhibitor) | Deepened anti-tumor response compared to single agents | [2] |

| NCI-H1975 Xenograft | NSCLC | This compound + Osimertinib (EGFR inhibitor) | Enhanced anti-tumor benefit, leading to rapid regression | [2] |

| EBC-1 Xenograft | Lung Cancer | This compound + Capmatinib (MET inhibitor) | Profound tumor shrinkage | [2] |

Signaling Pathway and Experimental Workflow

Caption: Simplified Hippo and MAPK signaling pathways showing the points of inhibition for this compound and a representative MAPK (MEK) inhibitor.

Caption: A general experimental workflow for the preclinical evaluation of this compound and MAPK inhibitor combination therapy.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the effect of this compound, a MAPK inhibitor (e.g., trametinib), and their combination on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., NCI-H2122, AsPC-1)

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (stock solution in DMSO)

-

MAPK inhibitor (e.g., trametinib, stock solution in DMSO)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Drug Preparation: Prepare a dose-response matrix of this compound and the MAPK inhibitor. Serially dilute the drugs in complete growth medium.

-

Treatment: Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) and single-agent controls. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls.

-

Calculate GI50 values for single agents using a non-linear regression model.

-

Assess synergy using a suitable model (e.g., Bliss independence, Loewe additivity).

-

Western Blot Analysis

Objective: To assess the impact of this compound and MAPK inhibitor treatment on target pathway modulation.

Materials:

-

Treated cell lysates or tumor homogenates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-YAP, anti-CTGF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-